molecular formula C10H11N3OS B14493556 N-(3-Methyl-2-thiazolidinylidene)nicotinamide CAS No. 65400-79-5

N-(3-Methyl-2-thiazolidinylidene)nicotinamide

Cat. No.: B14493556
CAS No.: 65400-79-5
M. Wt: 221.28 g/mol
InChI Key: ZLMLIUNCFWMYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-2-thiazolidinylidene)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazolidine ring fused with a nicotinamide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-2-thiazolidinylidene)nicotinamide typically involves the reaction of nicotinamide with 3-methyl-2-thiazolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-2-thiazolidinylidene)nicotinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidine compounds.

Scientific Research Applications

N-(3-Methyl-2-thiazolidinylidene)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Methyl-2-thiazolidinylidene)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as indoleamine-N-methyltransferase, which plays a role in the biosynthesis of dimethyltryptamine . This inhibition can lead to various biological effects, including modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-2-thiazolidinylidene)nicotinamide is unique due to its specific combination of a thiazolidine ring and a nicotinamide moiety, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and modulate metabolic pathways sets it apart from other similar compounds.

Properties

CAS No.

65400-79-5

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

N-(3-methyl-1,3-thiazolidin-2-ylidene)pyridine-3-carboxamide

InChI

InChI=1S/C10H11N3OS/c1-13-5-6-15-10(13)12-9(14)8-3-2-4-11-7-8/h2-4,7H,5-6H2,1H3

InChI Key

ZLMLIUNCFWMYBB-UHFFFAOYSA-N

Canonical SMILES

CN1CCSC1=NC(=O)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.